The 5-Bromopyrrolo[2,3-c]pyridin-2-one Scaffold: A Technical Whitepaper on Physicochemical Properties, Safety, and Kinase Inhibitor Design
The 5-Bromopyrrolo[2,3-c]pyridin-2-one Scaffold: A Technical Whitepaper on Physicochemical Properties, Safety, and Kinase Inhibitor Design
Prepared for: Researchers, Medicinal Chemists, and Drug Development Professionals Perspective: Senior Application Scientist
Executive Summary
In the landscape of modern medicinal chemistry, the pursuit of highly selective kinase inhibitors and heterobifunctional degraders (PROTACs) relies heavily on privileged molecular scaffolds. 5-Bromo-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one (CAS: 1217002-90-8) [1] has emerged as a critical building block in this domain. Featuring a fused azaindole-oxindole core, this compound offers a dual advantage: a highly reactive 5-bromo vector for late-stage functionalization and a lactam moiety that perfectly mimics the purine base of ATP for kinase hinge-region binding [2].
This whitepaper provides an in-depth analysis of the chemical properties, Safety Data Sheet (SDS) handling protocols, and self-validating synthetic methodologies associated with this compound, bridging the gap between raw chemical data and advanced drug discovery applications.
Physicochemical Profiling and Structural Logic
The utility of 5-Bromopyrrolo[2,3-c]pyridin-2-one stems from its electronic distribution. The electron-withdrawing nature of the pyridine nitrogen heavily activates the 5-position toward oxidative addition by transition metals, while the lactam carbonyl provides essential hydrogen-bond acceptor capabilities [1].
Quantitative Chemical Properties
The following table summarizes the core physicochemical parameters critical for calculating reaction stoichiometry and predicting pharmacokinetic behavior in downstream derivatives [1, 2].
| Parameter | Specification |
| IUPAC Name | 5-Bromo-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one |
| Common Name | 5-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one |
| CAS Registry Number | 1217002-90-8 |
| Molecular Formula | C7H5BrN2O |
| Molecular Weight | 213.03 g/mol |
| SMILES String | Brc1cncc2NC(=O)Cc12 |
| Hydrogen Bond Donors | 1 (Lactam NH) |
| Hydrogen Bond Acceptors | 2 (Carbonyl O, Pyridine N) |
| Physical State | Solid (Powder) at room temperature |
Structural Reactivity Map
Understanding the orthogonal reactivity of this scaffold is paramount. The diagram below illustrates the distinct functional zones of the molecule, explaining why it is chosen for modular drug design.
Diagram 1: Structural reactivity map highlighting orthogonal functional zones.
Safety Data Sheet (SDS) and Handling Protocols
As a halogenated heterocyclic compound, 5-Bromopyrrolo[2,3-c]pyridin-2-one requires stringent handling protocols to ensure both operator safety and reagent integrity [3]. The bromine atom, while stable under ambient conditions, presents specific toxicological and environmental hazards.
Hazard Identification (GHS Classification)
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Skin Irritation (Category 2): H315 - Causes skin irritation.
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Eye Irritation (Category 2A): H319 - Causes serious eye irritation.
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Specific Target Organ Toxicity - Single Exposure (Category 3): H335 - May cause respiratory irritation.
Laboratory Handling and Storage
Causality in Handling: The compound's fused ring system is susceptible to slow oxidation if exposed to prolonged UV light or atmospheric moisture, which can lead to the degradation of the lactam core.
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Storage: Store at 2-8°C in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) [3].
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PPE: Nitrile gloves (minimum 0.11 mm thickness to prevent halogen penetration), safety goggles, and a localized exhaust ventilation (fume hood) are mandatory.
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Spill Response: Do not use water for initial cleanup, as polar organic solvents may drive the compound deeper into porous surfaces. Sweep up dry, avoiding dust generation, and dispose of as halogenated organic waste.
Strategic Applications in Drug Development
In targeted therapy, the pyrrolopyridine core is a recognized bioisostere for the indole and purine ring systems [4].
Kinase Hinge-Binding Mechanism
When designing ATP-competitive kinase inhibitors, the lactam (oxindole) region of 5-Bromopyrrolo[2,3-c]pyridin-2-one acts as a bidentate hydrogen-bonding motif. It interacts directly with the backbone amides of the kinase hinge region. Simultaneously, the 5-bromo position serves as the perfect vector trajectory to direct substituents toward the solvent-exposed region or the hydrophobic gatekeeper pocket, allowing chemists to tune selectivity [4].
Diagram 2: ATP-competitive kinase binding mechanism of the pyrrolopyridine core.
Experimental Protocols: Self-Validating Methodologies
To utilize this building block effectively, researchers must execute cross-coupling reactions that do not compromise the unprotected lactam nitrogen. The following protocol details a self-validating Suzuki-Miyaura cross-coupling.
Protocol: Chemoselective Suzuki-Miyaura Coupling at the 5-Position
Rationale: Palladium-catalyzed cross-coupling at the 5-bromo position requires careful ligand selection. Using a bulky, electron-rich phosphine ligand (e.g., XPhos) facilitates the oxidative addition into the strong C(sp2)-Br bond while preventing the coordination of the palladium to the pyridine nitrogen, which would otherwise poison the catalyst.
Materials:
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5-Bromo-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one (1.0 eq, 0.5 mmol)
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Aryl/Heteroaryl Boronic Acid (1.2 eq, 0.6 mmol)
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Pd2(dba)3 (0.02 eq, 2 mol%)
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XPhos (0.04 eq, 4 mol%)
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K3PO4 (2.0 eq, 1.0 mmol)
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Solvent: 1,4-Dioxane/H2O (4:1 v/v, degassed)
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Validation Standard: 1,3,5-Trimethoxybenzene (0.1 eq)
Step-by-Step Procedure:
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Preparation of the Catalytic System: In an oven-dried Schlenk tube equipped with a magnetic stir bar, charge Pd2(dba)3 and XPhos. Evacuate and backfill with Argon three times. Causality: Pre-forming the active Pd(0)-XPhos complex prevents premature degradation of the catalyst by oxygen.
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Reagent Addition: Add the 5-Bromopyrrolo[2,3-c]pyridin-2-one, boronic acid, K3PO4, and the internal standard (1,3,5-trimethoxybenzene).
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Solvent Introduction: Add degassed 1,4-Dioxane and H2O via syringe. Causality: The biphasic system dissolves both the organic substrates and the inorganic base, facilitating the transmetallation step.
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Reaction Execution: Seal the tube and heat to 90°C for 4-6 hours.
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Self-Validation (In-Process Control): After 2 hours, withdraw a 50 µL aliquot, dilute with CDCl3, and perform a rapid 1H-NMR. Compare the integration of the product's new aromatic protons against the 1,3,5-trimethoxybenzene standard (singlet at ~6.0 ppm). If the conversion is <50% but the boronic acid is depleted, protodeboronation is occurring; add 0.5 eq more boronic acid and lower the temperature to 80°C.
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Workup & Purification: Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate. Purify via reverse-phase preparative HPLC (Acetonitrile/Water with 0.1% TFA) to isolate the functionalized pyrrolo[2,3-c]pyridin-2-one.
Diagram 3: Workflow for the synthesis and validation of functionalized derivatives.
Conclusion
5-Bromo-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one (CAS: 1217002-90-8) is far more than a simple heterocyclic intermediate; it is a rationally designed vector for kinase inhibitor and PROTAC development. By understanding its orthogonal reactivity, adhering to strict SDS guidelines, and employing self-validating synthetic protocols, drug discovery professionals can leverage this scaffold to rapidly generate high-affinity, target-specific therapeutic candidates.
References
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MolPort. "4-bromo-1H,2H,3H-pyrrolo[2,3-c]pyridin-2-one / 5-bromo-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one." MolPort Chemical Database. Available at:[Link]
- Google Patents (US Patent Office). "Therapeutic compounds for use as modulators of ubiquitination and kinase inhibitors." US Patent Database (September 23, 2021).
